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Compound of Interest

Compound Name: Bipinnatin

Cat. No.: B14683477

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
analysis of Bipinnatin J, a furanocembranoid diterpene isolated from the gorgonian octocoral
Pseudopterogorgia bipinnata. This document details the nuclear magnetic resonance (NMR)
and mass spectrometry (MS) data crucial for its structural elucidation, outlines the experimental
protocols for these analyses, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The structural determination of Bipinnatin J relies on a combination of one- and two-
dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS). The data
presented herein is a compilation from published literature on the characterization of both
natural and synthetic Bipinnatin J.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides the foundational data for elucidating the carbon-hydrogen
framework of Bipinnatin J. The *H NMR spectrum reveals the chemical environment and
connectivity of protons, while the 13C NMR spectrum provides information about the carbon
skeleton.

Table 1: *H and 3C NMR Spectroscopic Data for Bipinnatin J (CDClI3)
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'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) o .
multiplicity, J in Hz)

1 40.2 2.45 (m), 1.75 (m)

2 24.9 2.20 (m), 2.10 (m)

3 135.2 5.10 (t, 7.0)

4 124.5

5 38.7 2.30 (m)

6 25.9 1.80 (m), 1.60 (m)

7 124.8 5.30 (d, 9.0)

8 141.2

9 111.3 6.25 (s)

10 142.8

11 138.7 7.20 (s)

12 70.1 4.70 (d, 9.0)

13 48.5 2.60 (m)

14 150.1

15 112.1 4.95 (s), 4.85 (s)

16 221 1.85 (s)

17 16.5 1.65 (s)

18 19.4 1.70 (s)

19 15.9 1.60 (s)

20 17.1 1.25 (s)

Data compiled from published literature. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS).
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Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a
molecule. For Bipinnatin J, HRMS provides the exact mass, which in conjunction with NMR
data, confirms the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for Bipinnatin J

Parameter Value

Molecular Formula C20H2404

Exact Mass 328.1675

lonization Mode Electrospray lonization (ESI)
Observed lon [M+Na]*, [M+H]*

While detailed experimental fragmentation data for Bipinnatin J is not readily available in the
public domain, analysis of its structure suggests predictable fragmentation patterns under
tandem mass spectrometry (MS/MS) conditions. Key bond cleavages would likely occur at the
ester linkage, leading to the loss of the butenolide moiety, and fragmentations of the cembrane
ring.

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of
Bipinnatin J, reflecting standard practices for the characterization of marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 1-5 mg of purified Bipinnatin J is dissolved in 0.5 mL of
deuterated chloroform (CDCIs) containing 0.03% TMS as an internal standard. The solution
is then transferred to a 5 mm NMR tube.

o Data Acquisition: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-
600 MHZz) equipped with a cryoprobe for enhanced sensitivity.
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o 'H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine
chemical shifts, coupling constants, and proton integrations.

o 13C NMR: A proton-decoupled 3C NMR spectrum is obtained to identify the chemical shifts
of all carbon atoms.

o 2D NMR: A suite of two-dimensional NMR experiments is performed to establish the
complete structure:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and
establish proton connectivity within individual spin systems.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is critical for connecting the individual
spin systems and piecing together the carbon skeleton.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, providing crucial information for assigning the relative stereochemistry of the
molecule.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of purified Bipinnatin J is prepared in a suitable
solvent such as methanol or acetonitrile (approximately 1 pg/mL).

» Data Acquisition: High-resolution mass spectra are typically acquired on a time-of-flight
(TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

o Full Scan MS: The instrument is operated in full scan mode to determine the accurate
mass of the molecular ion (e.g., [M+H]* or [M+Na]*). This data is used to calculate the
elemental composition.

o Tandem MS (MS/MS): To obtain structural information, the molecular ion is mass-selected
and subjected to collision-induced dissociation (CID). The resulting fragment ions are
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mass analyzed, providing insights into the molecule's substructures.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of
Bipinnatin J, from sample isolation to final structure elucidation.
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 To cite this document: BenchChem. [Spectroscopic Data Analysis of Bipinnatin J: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14683477#spectroscopic-data-analysis-of-bipinnatin-
j-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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